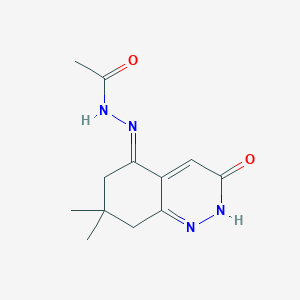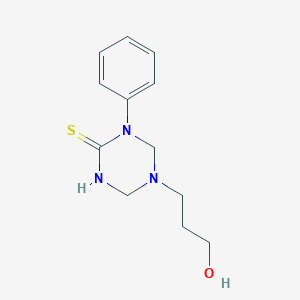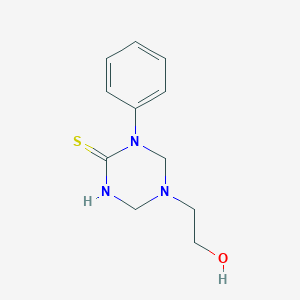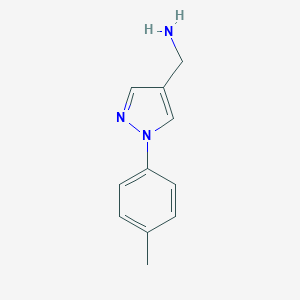
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is a complex organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. This specific compound is characterized by its unique structural features, including the presence of an acetylhydrazono group and dimethyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of hydrazine derivatives and acetylating agents to introduce the acetylhydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The acetylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
The compound and its derivatives may have potential applications in medicine, particularly in drug development. Their biological activities can be harnessed to create new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide involves its interaction with specific molecular targets. The acetylhydrazono group may play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cinnolin-3(2H)-one: A simpler analog without the acetylhydrazono and dimethyl substitutions.
Cinnoline: The parent compound of the cinnoline family.
Pyridazine: A related heterocyclic compound with a similar structure.
Uniqueness
N'-(7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)acetohydrazide is unique due to its specific substitutions, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N4O2 |
|---|---|
Peso molecular |
248.28g/mol |
Nombre IUPAC |
N-[(E)-(7,7-dimethyl-3-oxo-6,8-dihydro-2H-cinnolin-5-ylidene)amino]acetamide |
InChI |
InChI=1S/C12H16N4O2/c1-7(17)13-14-9-5-12(2,3)6-10-8(9)4-11(18)16-15-10/h4H,5-6H2,1-3H3,(H,13,17)(H,16,18)/b14-9+ |
Clave InChI |
OVHBDNHHVMSQKA-NTEUORMPSA-N |
SMILES isomérico |
CC(=O)N/N=C/1\CC(CC2=NNC(=O)C=C21)(C)C |
SMILES |
CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C |
SMILES canónico |
CC(=O)NN=C1CC(CC2=NNC(=O)C=C21)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)

![[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B397065.png)
![2-({[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397067.png)

![2-({[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397069.png)
![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397070.png)
![2-[2-(2-adamantylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B397072.png)
![7-chloro-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397076.png)



![2-{8-Nitro-4-methoxy-5,6-dihydropyrimido[4,5-b][1,4]benzothiazepin-6-yl}hydrazinecarbothioamide](/img/structure/B397084.png)
